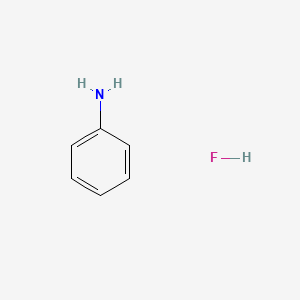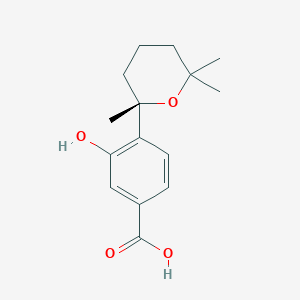
Aniline hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline hydrofluoride is an organic compound consisting of aniline and hydrofluoric acid. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. When combined with hydrofluoric acid, it forms this compound, a compound that has significant applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aniline hydrofluoride can be synthesized by reacting aniline with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of hydrofluoric acid, which is highly corrosive. The general reaction is as follows: [ \text{C6H5NH2} + \text{HF} \rightarrow \text{C6H5NH2·HF} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful addition of hydrofluoric acid to aniline in a reaction vessel equipped with proper safety measures. The reaction is exothermic, and temperature control is crucial to prevent any hazardous situations. The resulting product is then purified and stored under appropriate conditions to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions: Aniline hydrofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro compounds or quinones.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group activates the benzene ring towards electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitrobenzene, benzoquinone.
Reduction: Cyclohexylamine.
Substitution: Halogenated anilines, sulfonated anilines.
Wissenschaftliche Forschungsanwendungen
Aniline hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of aniline hydrofluoride involves its ability to donate and accept protons, making it a versatile reagent in various chemical reactions. The amino group in aniline can participate in hydrogen bonding and nucleophilic substitution reactions, while the hydrofluoric acid component can act as a source of fluoride ions, facilitating fluorination reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Aniline hydrochloride: Aniline combined with hydrochloric acid.
Aniline sulfate: Aniline combined with sulfuric acid.
Fluoroanilines: Aniline derivatives with fluorine substituents on the aromatic ring.
Comparison: Aniline hydrofluoride is unique due to the presence of hydrofluoric acid, which imparts distinct reactivity, particularly in fluorination reactions. Compared to aniline hydrochloride and aniline sulfate, this compound is more reactive towards electrophilic substitution due to the activating effect of the fluoride ion. Fluoroanilines, on the other hand, are structurally similar but differ in their specific substitution patterns and reactivity.
Eigenschaften
CAS-Nummer |
542-13-2 |
|---|---|
Molekularformel |
C6H8FN |
Molekulargewicht |
113.13 g/mol |
IUPAC-Name |
aniline;hydrofluoride |
InChI |
InChI=1S/C6H7N.FH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H |
InChI-Schlüssel |
FMKDDEABMQRAKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)







![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)




